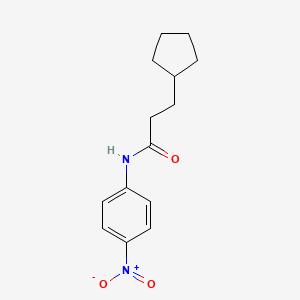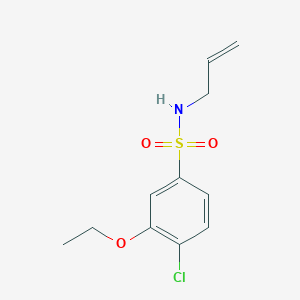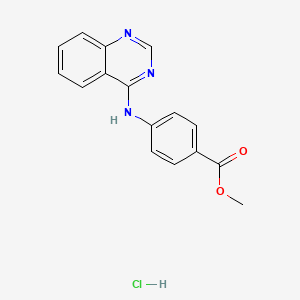
3-cyclopentyl-N-(4-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(4-nitrophenyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
3-cyclopentyl-N-(4-nitrophenyl)propanamide has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. For example, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that PKC may play a critical role in cancer cell proliferation. 3-cyclopentyl-N-(4-nitrophenyl)propanamide has also been used to study the role of PKC in neuronal signaling and synaptic plasticity, as well as in the regulation of insulin secretion in pancreatic beta cells.
Mecanismo De Acción
The mechanism of action of 3-cyclopentyl-N-(4-nitrophenyl)propanamide involves its ability to bind to the catalytic domain of PKC, thereby inhibiting its activity. PKC is a serine/threonine kinase that is activated by diacylglycerol (DAG) and calcium ions. Once activated, PKC phosphorylates a wide range of cellular proteins, leading to changes in cellular signaling and gene expression. By inhibiting PKC, 3-cyclopentyl-N-(4-nitrophenyl)propanamide can prevent these downstream effects and alter cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclopentyl-N-(4-nitrophenyl)propanamide depend on the specific cellular process being studied. For example, in cancer cells, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to inhibit cell proliferation and induce apoptosis, suggesting that PKC may play a critical role in cancer cell survival. In neurons, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to regulate synaptic plasticity and memory formation, suggesting that PKC may play a critical role in learning and memory. In pancreatic beta cells, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to regulate insulin secretion, suggesting that PKC may play a critical role in glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-cyclopentyl-N-(4-nitrophenyl)propanamide in lab experiments is its selectivity for PKC. Unlike other kinase inhibitors, 3-cyclopentyl-N-(4-nitrophenyl)propanamide specifically targets PKC, allowing researchers to study the specific role of this enzyme in cellular processes. However, one limitation of using 3-cyclopentyl-N-(4-nitrophenyl)propanamide is its potential off-target effects. While 3-cyclopentyl-N-(4-nitrophenyl)propanamide is highly selective for PKC, it may still interact with other cellular proteins, leading to unintended effects.
Direcciones Futuras
There are several future directions for research on 3-cyclopentyl-N-(4-nitrophenyl)propanamide. One area of interest is the development of new PKC inhibitors with improved selectivity and potency. Another area of interest is the study of PKC isoforms and their specific roles in cellular processes. Finally, the use of 3-cyclopentyl-N-(4-nitrophenyl)propanamide in clinical trials for the treatment of cancer and other diseases is an area of active research. Overall, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has the potential to be a valuable tool for studying the role of PKC in cellular processes and may have important applications in the development of new therapies for a wide range of diseases.
Métodos De Síntesis
The synthesis of 3-cyclopentyl-N-(4-nitrophenyl)propanamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with cyclopentylamine to form 4-nitrophenylcyclopentylcarbamate, which is then reacted with 3-bromopropionyl chloride to form 3-cyclopentyl-N-(4-nitrophenyl)propanamide. The final product is purified by column chromatography to obtain a white crystalline powder with a melting point of 142-144°C.
Propiedades
IUPAC Name |
3-cyclopentyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(10-5-11-3-1-2-4-11)15-12-6-8-13(9-7-12)16(18)19/h6-9,11H,1-5,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOGSSBYFPETSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(4-nitrophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)


![2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4944084.png)
![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)
![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methylbenzyl)-3-piperidinol](/img/structure/B4944134.png)
![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)

